N-(2-methoxybenzyl)-4-[(4-nitro-1H-pyrazol-1-yl)methyl]benzamide
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Overview
Description
N-(2-methoxybenzyl)-4-[(4-nitro-1H-pyrazol-1-yl)methyl]benzamide is a synthetic organic compound that features a benzamide core substituted with a nitro-pyrazole moiety and a methoxybenzyl group. Compounds of this nature are often investigated for their potential biological activities and applications in medicinal chemistry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-methoxybenzyl)-4-[(4-nitro-1H-pyrazol-1-yl)methyl]benzamide typically involves multi-step organic reactions. A common approach might include:
Formation of the pyrazole ring: This can be achieved through the cyclization of appropriate hydrazine derivatives with diketones or similar compounds.
Nitration: The pyrazole ring can be nitrated using a mixture of concentrated nitric acid and sulfuric acid.
Benzamide formation: The benzamide core can be synthesized by reacting benzoyl chloride with an amine.
Coupling reactions: The nitro-pyrazole and methoxybenzyl groups can be introduced through coupling reactions using appropriate reagents and catalysts.
Industrial Production Methods
Industrial production methods would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing cost and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas over a palladium catalyst.
Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas over a palladium catalyst.
Substitution: The methoxy group can undergo nucleophilic substitution reactions under appropriate conditions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Hydrogen gas, palladium on carbon, sodium borohydride.
Substitution: Sodium hydride, alkyl halides.
Major Products Formed
Reduction: Formation of amino derivatives.
Substitution: Formation of substituted benzamides.
Scientific Research Applications
Chemistry: As a building block for more complex molecules.
Biology: As a probe to study biological processes.
Medicine: Potential therapeutic agent for various diseases.
Industry: As an intermediate in the synthesis of pharmaceuticals or agrochemicals.
Mechanism of Action
The mechanism of action would depend on the specific biological target. Generally, compounds like this may interact with enzymes, receptors, or other proteins, modulating their activity. The nitro group could be involved in redox reactions, while the benzamide moiety might interact with specific binding sites on proteins.
Comparison with Similar Compounds
Similar Compounds
4-nitrobenzamide: Lacks the pyrazole and methoxybenzyl groups.
N-(2-methoxybenzyl)benzamide: Lacks the nitro-pyrazole group.
4-({4-amino-1H-pyrazol-1-yl}methyl)-N-(2-methoxybenzyl)benzamide: Amino group instead of nitro group.
Uniqueness
The unique combination of the nitro-pyrazole and methoxybenzyl groups in N-(2-methoxybenzyl)-4-[(4-nitro-1H-pyrazol-1-yl)methyl]benzamide may confer distinct biological activities and chemical reactivity compared to similar compounds.
Properties
Molecular Formula |
C19H18N4O4 |
---|---|
Molecular Weight |
366.4 g/mol |
IUPAC Name |
N-[(2-methoxyphenyl)methyl]-4-[(4-nitropyrazol-1-yl)methyl]benzamide |
InChI |
InChI=1S/C19H18N4O4/c1-27-18-5-3-2-4-16(18)10-20-19(24)15-8-6-14(7-9-15)12-22-13-17(11-21-22)23(25)26/h2-9,11,13H,10,12H2,1H3,(H,20,24) |
InChI Key |
HUHKRQGPONYJGP-UHFFFAOYSA-N |
SMILES |
COC1=CC=CC=C1CNC(=O)C2=CC=C(C=C2)CN3C=C(C=N3)[N+](=O)[O-] |
Canonical SMILES |
COC1=CC=CC=C1CNC(=O)C2=CC=C(C=C2)CN3C=C(C=N3)[N+](=O)[O-] |
Origin of Product |
United States |
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